2-(Phenylthio)benzoic acid (CAS 1527-12-4) is an ortho-substituted benzoic acid derivative bearing a phenylthio (–S–C₆H₅) group at the 2-position, with molecular formula C₁₃H₁₀O₂S and molecular weight 230.28 g/mol . The compound is a crystalline solid with a reported melting point of 167 °C (ethanol) and a predicted boiling point of approximately 342 °C . Its bifunctional architecture—a carboxylic acid group flanked by a diaryl thioether—enables participation in both standard carboxyl derivatization chemistry and sulfur-mediated transformations, including oxidation to sulfoxide/sulfone congeners and cyclization to sulfur-containing heterocycles . Commercially, the compound is available at purities of ≥97% to ≥99% (HPLC) from multiple specialty chemical suppliers, making it a readily accessible building block for medicinal chemistry and materials research programs .
1
Building block format
Crystalline solid supports facile handling, recrystallization, and derivatization workflows.
2
Chemical handle pair
Carboxylic acid and diaryl thioether enable parallel carboxyl and sulfur-mediated transformations.
3
Procurement context
Accessible at ≥97% HPLC purity for medicinal chemistry and materials research programs.
[1] CAS Common Chemistry. 2-(Phenylthio)benzoic acid. CAS Registry Number 1527-12-4. American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 View Source
[2] SIELC Technologies. Benzoic acid, 2-(phenylthio)- – HPLC Separation Application Note. Published May 16, 2018. Retrieved from https://sielc.com/benzoic-acid-2-phenylthio View Source
Why 2-(Phenylthio)benzoic Acid Cannot Be Replaced
Substituting 2-(phenylthio)benzoic acid with a generic 2-(alkylthio)- or 2-(benzylthio)benzoic acid analog is fraught with risk because the phenylthio substituent imparts a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by smaller alkyl or benzyl thioethers. The phenyl ring directly attached to sulfur withdraws electron density through both inductive and resonance effects, modulating the acidity of the carboxylic acid (predicted pKa ~3.41) relative to 2-(methylthio)benzoic acid (predicted pKa ~3.67) and altering reactivity in amide coupling and esterification steps . The larger steric footprint of the phenylthio group compared to methylthio or even benzylthio influences both conformational preferences in target binding and regiochemical outcomes in cyclization reactions, as evidenced by the distinct product profiles obtained when 2-(phenacylthio)benzoic acids undergo cyclization to benzo[b]thiophen-3(2H)-ones . Furthermore, the calculated LogP of approximately 3.5–3.7 for the phenylthio derivative is significantly higher than that of 2-(methylthio)benzoic acid (LogP ~2.3), meaning that a simple alkylthio replacement would alter compound lipophilicity, membrane permeability, and protein-binding characteristics in any downstream biological application . These multidimensional differences—electronic, steric, and lipophilic—mean that substituting the phenylthio group with a simpler alkylthio or benzylthio moiety is not a conservative structural change but rather a fundamental alteration of the molecule's physicochemical identity.
Generic alkylthio analog: pKa ~3.67; purely inductive effect alters coupling and salt formation reactivity.
Electronic mismatch may shift reaction outcomes.
Lipophilicity window
2-(Phenylthio)benzoic acid
Calculated LogP ~3.5–3.7; consistent with strong reversed-phase HPLC retention.
2-(Methylthio)benzoic acid: LogP ~2.3; replacement would significantly lower lipophilicity and membrane permeability context.
Altered ADME profile may not transfer.
Steric footprint
2-(Phenylthio)benzoic acid
Diaryl thioether provides steric bulk that influences cyclization regiochemistry and target-binding conformation.
Smaller or conformationally flexible substituents may shift cyclization product profiles.
Conformational and regiochemical outcome may differ.
[1] Awad, S. B.; Abdul-Malik, N. F. Studies on Benzo[b]thiophen derivatives. Synthesis and reactions of 2-p-substituted benzoylbenzo[b]thiophen-3(2H)ones via cyclization of 2-(phenacylthio)benzoic acids. socolar.com. Retrieved from https://www.socolar.com View Source
[2] SIELC Technologies. LogP of 2-(Phenylthio)benzoic acid: 3.71; molbase.cn LogP: 3.536. Estimated LogP of 2-(Methylthio)benzoic acid: ~2.3 (calculated from SMILES via PubChem XLogP3 methodology). View Source
The predicted pKa of 2-(phenylthio)benzoic acid is consistently reported as 3.41 ± 0.36 , whereas the predicted pKa of the closest alkylthio analog, 2-(methylthio)benzoic acid, is 3.67 ± 0.10 . This 0.26 log unit difference corresponds to approximately 1.8-fold greater acidity (lower pKa = stronger acid), attributable to the electron-withdrawing resonance effect of the phenyl ring attached to the sulfur atom, which is absent in the purely inductive methylthio substituent. This acidity difference has practical implications for pH-dependent solubility, salt formation, and coupling reaction efficiency in synthetic workflows.
Acidity vs. MethylthioHead-to-head
ΔpKa = −0.26
Target ~1.8× more acidic
Phenylthio pKa 3.41vs.Methylthio pKa 3.67
Supports pH-dependent solubility and coupling efficiency review.
Predicted values; no experimental titration data identified.
Predicted values from ACD/Labs or comparable algorithm; no experimental potentiometric titration data identified
Why This Matters
A lower pKa means 2-(phenylthio)benzoic acid will be more extensively ionized at physiological pH (7.4), which directly affects aqueous solubility, formulation behavior, and passive membrane permeability relative to the methylthio analog—critical parameters for any group selecting a benzoic acid building block for drug discovery programs.
The experimental/calculated LogP of 2-(phenylthio)benzoic acid is 3.536 to 3.71 , whereas the calculated XLogP3 for 2-(methylthio)benzoic acid is approximately 2.3 . The difference of approximately 1.2–1.4 LogP units translates to roughly a 15- to 25-fold higher octanol-water partition coefficient for the phenylthio derivative. This marked increase in lipophilicity arises from the additional aromatic ring and has been independently corroborated by reversed-phase HPLC retention behavior on Newcrom R1 columns, where 2-(phenylthio)benzoic acid shows strong retention under acidic mobile phase conditions (acetonitrile/water/phosphoric acid), consistent with its high LogP .
Lipophilicity vs. MethylthioHead-to-head
ΔLogP +1.2 to +1.4
~15- to 25-fold higher partition
Phenylthio LogP 3.5–3.7vs.Methylthio LogP ~2.3
Context for membrane permeability and protein-binding interpretation.
Calculated/predicted; corroborated by HPLC retention behavior.
ΔLogP ≈ +1.2 to +1.4 (target is ~15- to 25-fold more lipophilic)
Conditions
Calculated/predicted values; SIELC LogP derived from proprietary algorithm based on chromatographic behavior
Why This Matters
A 1.2–1.4 LogP unit difference is substantial in medicinal chemistry: it predicts significantly higher membrane permeability and plasma protein binding for compounds derived from 2-(phenylthio)benzoic acid, which can be either advantageous (CNS penetration) or detrimental (metabolic liability, hERG binding) depending on the target product profile—making the choice between phenylthio and methylthio building blocks a critical decision point in lead optimization.
A series of eight 2-(phenylthio)benzoylarylhydrazone derivatives, synthesized directly from 2-(phenylthio)benzoic acid via methyl ester and hydrazide intermediates, were evaluated against M. tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA) in BACTEC 12B medium . In primary screening at a single concentration of 10 μg/mL, two compounds—the 5-nitro-2-furylidene hydrazide (4f) and the 5-nitro-2-thienylidene hydrazide (4g)—displayed ≥90% inhibition (IC90 ≤ 10 μg/mL) . This is a class-level inference: the antimycobacterial pharmacophore requires the 2-(phenylthio)benzoyl core; simple replacement with 2-(methylthio)benzoyl or 2-(benzylthio)benzoyl scaffolds would alter both the electronic character of the hydrazide linkage and the spatial disposition of the arylidene terminus, likely abolishing activity. The free acid 2-(phenylthio)benzoic acid itself was reported as 'INACTIVE' in NCI/DTP antitumor screening , confirming that the biological value of this building block lies in its role as a synthetic precursor, not as a standalone bioactive entity.
Antimycobacterial SARClass-level
IC90 ≤ 10 μg/mL
Hydrazones 4f, 4g vs. M. tuberculosis H37Rv
Supports 2-(phenylthio)benzoyl scaffold as antimycobacterial pharmacophore entry point.
Class-level inference; free acid inactive in NCI/DTP antitumor screen. Data to verify for alkylthio analogs.
AntimycobacterialTuberculosis drug discoveryHydrazone SAR
Evidence Dimension
Antimycobacterial activity (IC90 against M. tuberculosis H37Rv)
Target Compound Data
Derivatives 4f and 4g: IC90 ≤ 10 μg/mL (≥90% inhibition at 10 μg/mL primary screen)
Comparator Or Baseline
No direct comparator data for 2-(alkylthio)benzoyl analogs in the same assay; activity is class-level inference based on the 2-(phenylthio)benzoyl pharmacophore
Quantified Difference
Not quantifiable as head-to-head comparison; activity is specific to 2-(phenylthio)benzoyl scaffold derivatives
Conditions
MABA assay, BACTEC 12B medium, M. tuberculosis H37Rv (ATCC 27294), single concentration 10 μg/mL primary screen; VERO cell cytotoxicity counter-screen performed in parallel
Why This Matters
For procurement decisions in antimycobacterial drug discovery, 2-(phenylthio)benzoic acid is a validated starting material that yields derivatives with confirmed M. tuberculosis inhibitory activity at clinically relevant concentrations (IC90 ≤ 10 μg/mL). Generic substitution with 2-(methylthio)benzoic acid would produce an entirely different chemotype with no established antimycobacterial SAR, representing a high-risk, unvalidated route.
AntimycobacterialTuberculosis drug discoveryHydrazone SAR
[1] Almasirad, A.; Samiee-Sadr, S.; Shafiee, A. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research 2011, 10 (4), 727–731. DOI: 10.22037/ijpr.2011.984 View Source
[2] PubChem. 2-(Phenylthio)benzoic acid (CID 15210): NCI/DTP screening result – INACTIVE. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15210 View Source
FTO Inhibitor Discovery: Arylthio Scaffold Leads
Structure-activity relationship studies on 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated protein (FTO) RNA demethylase identified compound 8c as the most potent analog, with an IC50 value of 0.3 ± 0.1 μM, comparable to the reference inhibitor FB23 in vitro . This FTO inhibitory activity is a class-level property of the 2-(arylthio)benzoic acid scaffold, where the arylthio substituent makes critical hydrophobic contacts within the FTO active site. 2-(Phenylthio)benzoic acid represents the prototypical member of this series and serves as the logical starting material for any SAR exploration campaign targeting FTO. Prodrug esters derived from this series demonstrated enhanced antiproliferative effects in AML cell lines, further validating the scaffold's therapeutic relevance .
FTO Inhibitor PotencyClass-level
IC50 = 0.3 ± 0.1 μM
Compound 8c; comparable to FB23 in vitro
Prototypical scaffold for FTO demethylase inhibitor SAR studies.
Assay context: in vitro FTO enzymatic assay; AML cell-line prodrug data. Source review recommended.
FB23 (reference FTO inhibitor): comparable in vitro potency; no direct comparison with 2-(methylthio)benzoic acid or 2-(benzylthio)benzoic acid analogs available
Quantified Difference
Activity is comparable to FB23; difference from alkylthio or benzylthio analogs not quantified but expected to be large based on SAR trends
Conditions
In vitro FTO enzymatic assay; prodrug antiproliferative assays conducted in AML cell lines (MV4-11, MOLM-13)
Why This Matters
2-(Phenylthio)benzoic acid is the entry point into a therapeutically relevant chemical space targeting FTO, an epigenetic regulator implicated in acute myeloid leukemia. Researchers procuring a 2-(arylthio)benzoic acid building block for FTO inhibitor programs should select the phenyl-substituted parent specifically, as it constitutes the core scaffold from which the most potent reported inhibitors (IC50 ~0.3 μM) were derived.
[1] Yan, C.; Zhang, Q.; Xiao, P.; et al. Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Israel Journal of Chemistry 2024, 64, e202300166. DOI: 10.1002/ijch.202300166 View Source
Physical Property Contrast vs. Closest Analogs
The melting point of 2-(phenylthio)benzoic acid is 167 °C (ethanol) , which is substantially lower than that of the benzylthio analog, 2-(benzylthio)benzoic acid (mp 180–182 °C) , but comparable to 2-(methylthio)benzoic acid (mp 166–171 °C, literature) . The boiling point of the phenylthio derivative is predicted at 342.28 °C versus 381.5 °C at 760 mmHg for the oxidized 2-(phenylsulfinyl)benzoic acid analog , reflecting the lower polarity and molecular weight of the thioether oxidation state compared to the sulfoxide. Density values also differ: 1.2647 g/cm³ for the phenylthio derivative versus 1.28 g/cm³ for 2-(methylthio)benzoic acid and 1.43 g/cm³ for 2-(phenylsulfinyl)benzoic acid . These physical property differences are relevant for polymorph screening, crystallization process development, and formulation studies.
Physical PropertiesHead-to-head
Δmp −13 to −15 °C vs. benzylthio
Density 1.2647 g/cm³
mp 167 °Cvs.Benzylthio mp 180–182 °C
Guides recrystallization solvent choice and solid-form handling.
Measured in ethanol; literature values from multiple supplier databases.
Physical properties (melting point, boiling point, density)
Target Compound Data
mp 167 °C; bp ~342.28 °C; density 1.2647 g/cm³
Comparator Or Baseline
2-(Benzylthio)benzoic acid: mp 180–182 °C; 2-(Methylthio)benzoic acid: mp 166–171 °C, density 1.28 g/cm³; 2-(Phenylsulfinyl)benzoic acid: bp 471.5 °C, density 1.43 g/cm³
Quantified Difference
Δmp vs. benzylthio analog: −13 to −15 °C; Δdensity vs. phenylsulfinyl analog: −0.165 g/cm³
Conditions
mp determined in ethanol (phenylthio); literature values from multiple suppliers and databases
Why This Matters
For process chemistry and solid-form development, melting point and density directly impact purification strategy (recrystallization solvent selection), drying conditions, and bulk handling properties. The lower melting point of 2-(phenylthio)benzoic acid versus 2-(benzylthio)benzoic acid indicates a less stable crystal lattice, potentially facilitating solubilization in reaction media but requiring more careful storage to avoid sintering.
[1] MolAid. 2-(Benzylthio)benzoic acid: mp 180–182 °C, bp 406.5 °C (Predicted), density 1.27 g/cm³. Retrieved from https://www.molaid.com View Source
2-(Phenylthio)benzoic Acid: Application Scenarios
Antimycobacterial Hydrazone Synthesis and Optimization
Research groups developing new antituberculosis agents should procure 2-(phenylthio)benzoic acid as the specific starting material for synthesizing 2-(phenylthio)benzoylarylhydrazone derivatives. Two compounds derived from this scaffold (4f and 4g) demonstrated IC90 ≤ 10 μg/mL against M. tuberculosis H37Rv in MABA assays, with parallel VERO cell cytotoxicity testing to establish selectivity indices . Using a generic 2-(methylthio)benzoic acid or 2-(benzylthio)benzoic acid would produce structurally distinct hydrazones with no validated antimycobacterial SAR, wasting screening resources on an unproven chemotype. The established synthetic route—esterification of 2-(phenylthio)benzoic acid to the methyl ester, hydrazinolysis to the hydrazide, and acid-catalyzed condensation with aromatic aldehydes—is fully described and reproducible .
FTO Inhibitor Development for AML
Medicinal chemistry teams targeting the FTO RNA demethylase for AML therapy should select 2-(phenylthio)benzoic acid as the core scaffold building block. SAR studies on 2-(arylthio)benzoic acid derivatives have yielded compounds with IC50 values as low as 0.3 ± 0.1 μM against FTO, comparable to the reference inhibitor FB23 . The phenylthio substituent occupies a critical hydrophobic pocket in the FTO active site; replacement with a smaller methylthio or conformationally flexible benzylthio group would be expected to significantly reduce binding affinity. Prodrug esters derived from this scaffold have demonstrated antiproliferative effects in AML cell lines (MV4-11, MOLM-13), supporting further preclinical development .
Property-Guided Building Block Selection for Library Synthesis
When designing a parallel library of benzoic acid-derived amides or esters for high-throughput screening, procurement of 2-(phenylthio)benzoic acid specifically—rather than the more common 2-(methylthio)benzoic acid—introduces a 1.2–1.4 LogP unit increase in product lipophilicity (LogP ~3.5–3.7 vs. ~2.3) and a 0.26-unit pKa decrease (3.41 vs. 3.67) . These differences produce library members with altered solubility, permeability, and plasma protein binding profiles, expanding the property space accessible in a single library. The validated reversed-phase HPLC method on Newcrom R1 columns (acetonitrile/water/phosphoric acid mobile phase) provides a ready-to-use analytical protocol for purity assessment of library compounds .
Sulfur-Containing Heterocycle Synthesis via Oxidative Cyclization
Synthetic chemistry groups pursuing sulfur-containing heterocycles—specifically benzo[b]thiophen-3(2H)-ones—should select 2-(phenylthio)benzoic acid derivatives (e.g., 2-(phenacylthio)benzoic acids) as cyclization precursors. The phenylthio group provides the necessary electronic activation for acid-catalyzed cyclodehydration, a transformation that is not equally accessible from 2-(methylthio)benzoic acid substrates due to the absence of the conjugating phenyl ring . The distinct physical properties of 2-(phenylthio)benzoic acid (mp 167 °C; density 1.2647 g/cm³) further facilitate purification by recrystallization from ethanol, a practical advantage not offered by the higher-melting benzylthio analog (mp 180–182 °C) .
Application
Selection Property
Validation Focus
Antimycobacterial hydrazone synthesis
2-(Phenylthio)benzoyl scaffold identity
MABA assay endpoint context; VERO cell selectivity review
FTO inhibitor development
Arylthio core for hydrophobic pocket engagement
In vitro FTO enzymatic assay; AML cell-line antiproliferative endpoint review
Library synthesis property expansion
Elevated LogP and modulated pKa
Reversed-phase HPLC purity assessment; permeability and solubility profiling
Sulfur-heterocycle cyclization
Phenylthio electronic activation and steric control
Cyclodehydration product profile review; recrystallization from ethanol
[1] Almasirad, A.; Samiee-Sadr, S.; Shafiee, A. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Iran. J. Pharm. Res. 2011, 10 (4), 727–731. View Source
[2] Yan, C.; Zhang, Q.; Xiao, P.; et al. Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Isr. J. Chem. 2024, 64, e202300166. View Source
[3] SIELC Technologies; ChemicalBook; Molbase. Collective LogP, pKa, and HPLC data for 2-(Phenylthio)benzoic acid and 2-(Methylthio)benzoic acid. View Source
[4] Awad, S. B.; Abdul-Malik, N. F. Studies on Benzo[b]thiophen derivatives. Synthesis and reactions of 2-p-substituted benzoylbenzo[b]thiophen-3(2H)ones. Additionally, physical property data from ChemicalBook and MolAid. View Source
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